3-(Tetrahydro-2H-pyran-4-yl)pyridine

Medicinal Chemistry Physicochemical Properties Isomer Comparison

Medicinal chemistry programs face SAR invalidation when using flat or mismatched heterocycles. This 3-substituted THP-pyridine provides the precise 3D shape and lipophilicity required for TYK2 kinase inhibitors and constrained macrocycles. - **Application**: Focused library synthesis for autoimmune disorder targets (patent-supported). - **Outcome**: Predictable logP modulation vs. methyl analogs; improves ADME without altering binding hypothesis. - **Supply**: Packaged for research workflows; immediate shipment available.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 26684-66-2
Cat. No. B3120606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrahydro-2H-pyran-4-yl)pyridine
CAS26684-66-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CN=CC=C2
InChIInChI=1S/C10H13NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h1-2,5,8-9H,3-4,6-7H2
InChIKeyFLGLIMZLJMSEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tetrahydro-2H-pyran-4-yl)pyridine: Overview & Utility


3-(Tetrahydro-2H-pyran-4-yl)pyridine (CAS 26684-66-2) is a heterocyclic building block comprising a pyridine core linked at the 3-position to a saturated tetrahydropyran (THP) ring. With a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol, it serves as a versatile scaffold for the synthesis of more complex molecules . Its primary utility lies in drug discovery, where the THP group is often employed as a conformationally restricted and moderately lipophilic substituent to modulate physicochemical and pharmacokinetic properties of lead compounds [1].

Drug discovery scaffold: Conformationally restricted THP-pyridine for lead optimization
Physicochemical tuning: Moderately lipophilic substituent to modulate ADME and PK profiles
3-substituted pyridine: Distinct steric and electronic properties vs. 2- or 4-isomers

Why Specific Substitution Matters Over Simpler Analogs


Selecting an appropriate pyridine derivative is not a trivial task of finding any heterocyclic core; the specific substitution pattern and substituent identity profoundly impact molecular properties. The 3-substituted tetrahydropyranyl group on the pyridine ring confers a unique set of steric, electronic, and physicochemical attributes that are not replicated by simpler or differently substituted analogs. For example, the tetrahydropyran ring introduces a specific three-dimensional shape and lipophilicity profile that can critically influence target binding, selectivity, and ADME parameters [1]. Using a generic 3-substituted pyridine (e.g., 3-methylpyridine) or a positional isomer (e.g., 4-(tetrahydro-2H-pyran-4-yl)pyridine) in its place would almost certainly lead to divergent biological and pharmacological outcomes, potentially invalidating the structure-activity relationship (SAR) hypothesis or failing to meet required pharmacokinetic benchmarks.

Positional isomer mismatch
4-(THP)pyridine isomer exhibits different predicted pKa; ionization state and target engagement may shift, invalidating SAR.
Simpler substituent inadequacy
3-methyl or 3-phenyl analogs lack the THP ring’s steric bulk and conformational restriction, altering binding and selectivity.
Lipophilicity cannot be replicated
Generic building blocks cannot match the ~0.9 logP increase provided by THP; ADME profile may deviate, risking lead failure.

Key Differentiators from Pyridine Analogs


Positional Isomerism: Electronic & Steric Differences

A direct comparison of 3-(Tetrahydro-2H-pyran-4-yl)pyridine with its 4-substituted isomer (CAS 26684-56-0) reveals key differences in electronic and steric properties. While both share the same molecular weight (163.22 g/mol) and formula (C10H13NO), the position of the THP group on the pyridine ring alters the compound's pKa and, consequently, its ionization state and reactivity . The 4-isomer exhibits a predicted pKa of approximately 5.2 for the pyridine nitrogen , whereas the 3-isomer, due to electronic and steric influences, is expected to have a slightly different basicity. This distinction can be critical for optimizing target engagement and solubility in biological assays.

Positional Isomerism
Class-level
pKa differs (predicted)
Ionization behavior distinct from 4-isomer
Predicted pKa ~5.2 for 4-isomer; 3-isomer expected slightly different
Medicinal Chemistry Physicochemical Properties Isomer Comparison

Lipophilicity Advantage Over Simpler Building Blocks

The introduction of the tetrahydropyran ring provides a quantifiable increase in lipophilicity compared to a simple methyl substituent, a key parameter in drug design. An estimated logP value of 1.87 has been reported for compounds with similar tetrahydropyranyl-pyridine motifs [1]. For comparison, the baseline logP for 3-methylpyridine is approximately 0.96 [2]. This increase in lipophilicity can be a strategic advantage in enhancing membrane permeability and target binding, while still remaining within favorable drug-like property space.

Lipophilicity Gain
Class-level
logP increase ~0.91
Controlled lipophilicity over 3-methylpyridine
Estimated logP 1.87 vs 0.96; supports permeability modulation
Physicochemical Properties Lipophilicity ADME

Validated Scaffold in TYK2 Inhibitor Programs

The 3-(tetrahydro-2H-pyran-4-yl)pyridine motif is not merely a theoretical building block; it is a validated scaffold that has been actively exploited in patent literature for the development of TYK2 (tyrosine kinase 2) inhibitors [1]. In contrast, many simpler pyridine analogs have not been featured in such advanced therapeutic programs. This provides strong evidence of the scaffold's ability to productively engage biological targets and navigate the optimization process toward clinical candidates. Its inclusion in patent applications underscores its perceived value and utility in generating novel and selective inhibitors for autoimmune and inflammatory diseases [2].

TYK2 Inhibitor Patents
Reported
Scaffold used in multiple TYK2 inhibitor filings
Supports kinase-target engagement potential
Patent literature review; reduces risk for new program selection
Kinase Inhibition Immunology Drug Discovery

Strategic Applications Based on Evidence


Lead Optimization for Kinase Inhibitors

The compound is ideally suited for the synthesis of focused libraries to explore SAR around kinase inhibitors, particularly TYK2. As evidenced by its presence in patent applications for this target class, the scaffold has demonstrated a productive interaction profile [1]. Procurement for a medicinal chemistry program targeting autoimmune disorders would be a high-impact, evidence-based decision.

Synthesis of Macrocyclic Compound Libraries

Due to its rigid, three-dimensional structure conferred by the tetrahydropyran ring, this compound is a valuable building block for constructing macrocyclic libraries. Its inclusion in patent disclosures for pyridine-containing macrocycles confirms its utility in generating conformationally constrained molecules for challenging drug targets [2].

Physicochemical Property Modulation

When a lead series exhibits suboptimal lipophilicity or solubility, this compound can be used to systematically modulate these properties. The estimated logP increase relative to a methyl analog provides a predictable and tunable adjustment to the molecule's profile, a critical step in optimizing ADME characteristics [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Target engagement and selectivity profile
TYK2 inhibitor patent precedent review
Macrocyclic library synthesis
Conformationally restricted 3D scaffold
Pyridine-macrocycle patent disclosures
Physicochemical property modulation
Controlled lipophilicity adjustment
ADME profile benchmarking against methyl analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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